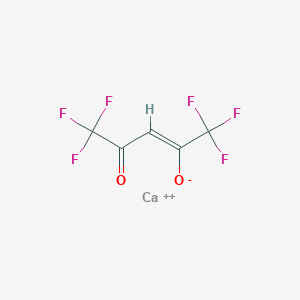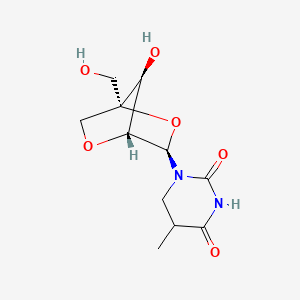![molecular formula C12H15N3O B12334116 (3E)-3-[(4-methylphenyl)hydrazinylidene]piperidin-2-one](/img/structure/B12334116.png)
(3E)-3-[(4-methylphenyl)hydrazinylidene]piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-[(4-methylphenyl)hydrazinylidene]piperidin-2-one is a chemical compound that belongs to the class of piperidinones Piperidinones are six-membered heterocyclic compounds containing one nitrogen atom This particular compound features a hydrazinylidene group attached to the piperidinone ring, with a 4-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(4-methylphenyl)hydrazinylidene]piperidin-2-one typically involves the condensation of 4-methylphenylhydrazine with piperidin-2-one under specific conditions. One common method includes:
Starting Materials: 4-methylphenylhydrazine and piperidin-2-one.
Reaction Conditions: The reaction is often carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures (around 80-100°C) to facilitate the condensation reaction.
Purification: The product is usually purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, potentially using continuous flow reactors and automated purification systems to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[(4-methylphenyl)hydrazinylidene]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The hydrazinylidene group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated hydrazinylidene groups.
Substitution: Substituted derivatives with various functional groups attached to the hydrazinylidene moiety.
Scientific Research Applications
(3E)-3-[(4-methylphenyl)hydrazinylidene]piperidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3E)-3-[(4-methylphenyl)hydrazinylidene]piperidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Piperidinone derivatives: Compounds with similar piperidinone structures but different substituents.
Hydrazinylidene derivatives: Compounds with hydrazinylidene groups attached to various core structures.
Uniqueness
(3E)-3-[(4-methylphenyl)hydrazinylidene]piperidin-2-one is unique due to its specific combination of a piperidinone core with a hydrazinylidene group and a 4-methylphenyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
(3E)-3-[(4-methylphenyl)hydrazinylidene]piperidin-2-one |
InChI |
InChI=1S/C12H15N3O/c1-9-4-6-10(7-5-9)14-15-11-3-2-8-13-12(11)16/h4-7,14H,2-3,8H2,1H3,(H,13,16)/b15-11+ |
InChI Key |
BWCYYCWSCABXGH-RVDMUPIBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C/2\CCCNC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C2CCCNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


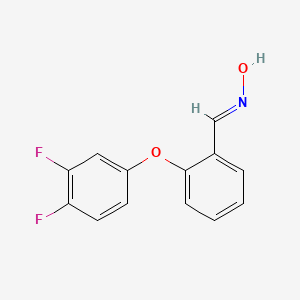
![ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(5-methyl-1H-pyrazol-3-yl)iminomethyl]but-2-enoate](/img/structure/B12334056.png)
![4-[(1S)-1-aminobutyl]phenol](/img/structure/B12334059.png)
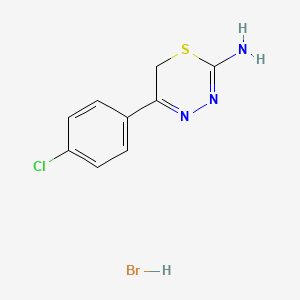

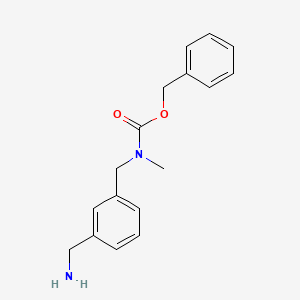
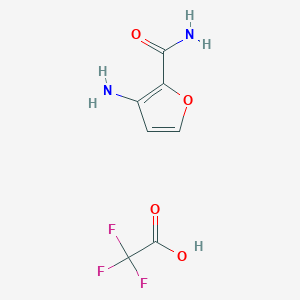
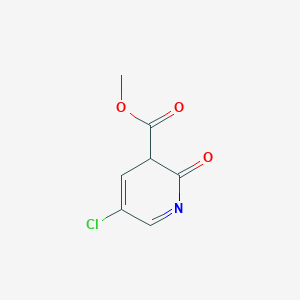
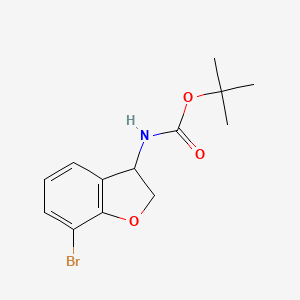
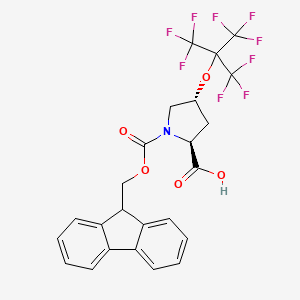
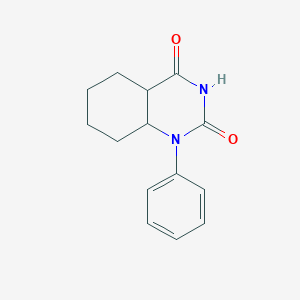
![[1,2,3]Triazolo[4,5-d]pyrimidine-5,7-dione](/img/structure/B12334111.png)
